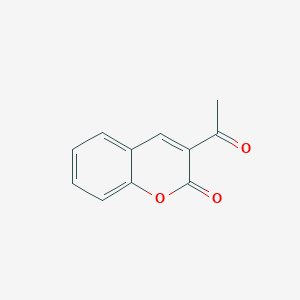

3-Acetylcoumarin

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPIFKKOBWYOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192627 | |

| Record name | 3-Acetylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3949-36-8 | |

| Record name | 3-Acetylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3949-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3949-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID71XJ0D40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetylcoumarin: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-acetylcoumarin, a vital scaffold in medicinal chemistry and materials science. The document focuses on the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key synthetic methods.

Introduction

Coumarins, a class of benzopyrone compounds, are ubiquitous in nature and exhibit a wide array of biological activities. The 3-acetyl derivative, in particular, serves as a crucial starting material for the synthesis of more complex heterocyclic systems and pharmacologically active agents. Understanding the mechanisms and optimizing the pathways for its synthesis is therefore of significant interest to the scientific community. While several named reactions lead to the coumarin core, the Knoevenagel condensation is the most direct and widely employed method for the synthesis of this compound.

Primary Synthesis Pathway: Knoevenagel Condensation

The Knoevenagel condensation is the most efficient and common method for synthesizing this compound.[1][2] This reaction involves the condensation of an active methylene compound, ethyl acetoacetate, with salicylaldehyde in the presence of a basic catalyst.[3][4] The reaction is followed by an intramolecular cyclization (lactonization) to yield the final product.[5]

Reaction Mechanism

The mechanism proceeds through several key steps:

-

Enolate Formation: A weak base (e.g., piperidine, morpholine) deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing groups (acetyl and ester), forming a stabilized enolate.[5]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde.[6]

-

Aldol Addition: This attack forms an aldol-type addition intermediate.

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated compound.

-

Intramolecular Transesterification: The phenolic hydroxyl group attacks the ester carbonyl, leading to cyclization and the elimination of ethanol to form the stable this compound.[5]

References

Spectroscopic characterization of 3-acetylcoumarin (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-acetylcoumarin, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for these characterization techniques.

Introduction to this compound

This compound (C₁₁H₈O₃, molar mass: 188.18 g/mol ) is a derivative of coumarin, a naturally occurring benzopyrone.[1][2][3] The presence of the acetyl group at the 3-position introduces a key functional handle for further chemical modifications, making it a valuable synthon in the synthesis of more complex heterocyclic systems. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this compound and its derivatives in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its structure.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the coumarin ring system and the methyl protons of the acetyl group.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.51 | s | - |

| H-5 | 7.69 - 7.56 | m | - |

| H-6 | 7.41 - 7.35 | m | - |

| H-7 | 7.69 - 7.56 | m | - |

| H-8 | 7.41 - 7.35 | m | - |

| -COCH₃ | 2.73 | s | - |

Note: The chemical shifts for the aromatic protons (H-5, H-6, H-7, and H-8) are often observed as a complex multiplet and their precise assignment may require 2D NMR techniques.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insights into the number and electronic environment of the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 (C=O, lactone) | 159.52 |

| C-3 | 125.27 |

| C-4 | 147.74 |

| C-4a | 118.56 |

| C-5 | 124.86 |

| C-6 | 130.51 |

| C-7 | 117.00 |

| C-8 | 134.68 |

| C-8a | 155.64 |

| C-9 (C=O, acetyl) | 195.77 |

| C-10 (-CH₃) | 30.84 |

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 8 to 16 scans are sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups and the aromatic ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O stretch (acetyl ketone) | ~1705 | Strong |

| C=O stretch (lactone) | ~1721 | Strong |

| C=C stretch (aromatic) | ~1605, 1583 | Medium to Strong |

| C-H stretch (aromatic) | >3000 | Medium |

| C-O stretch | ~1230, 1090 | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan with an empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions.

| m/z | Assignment | Relative Intensity (%) |

| 188 | [M]⁺ (Molecular Ion) | High |

| 173 | [M - CH₃]⁺ | High |

| 145 | [M - COCH₃]⁺ | Medium |

| 117 | [C₉H₅O]⁺ | Medium |

| 89 | [C₇H₅]⁺ | High |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

The following is a general procedure for obtaining an EI mass spectrum of this compound.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid like this compound, a direct insertion probe (DIP) can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).[4] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, generating a signal proportional to the ion abundance.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The logical flow of experiments for the comprehensive characterization of a synthesized compound like this compound is depicted below. This workflow ensures a systematic approach to structure verification and purity assessment.

This comprehensive spectroscopic data and the accompanying detailed protocols provide a robust framework for the unambiguous identification and characterization of this compound, facilitating its application in further research and development endeavors.

References

Investigating the radical homodimerization mechanism of 3-acetylcoumarin

An In-Depth Technical Guide to the Radical Homodimerization Mechanism of 3-Acetylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the radical homodimerization mechanism of this compound, a key reaction for the synthesis of biscoumarins. Biscoumarins are a class of compounds with significant therapeutic potential, exhibiting a range of pharmacological activities.[1][2] Understanding the underlying reaction mechanism is crucial for optimizing synthetic routes and developing novel derivatives. This document details the proposed radical pathway, supported by experimental data and theoretical calculations, and provides detailed protocols for key experiments.

Proposed Radical Homodimerization Mechanism

The reaction is typically initiated by the cavitation effect of ultrasound in the presence of metallic zinc and either chloroacetic anhydride or a zinc salt like zinc acetate (Zn(OAc)₂).[1][2] This initiation leads to the formation of a radical intermediate from the this compound molecule. The subsequent step involves a C-C bond formation between the C-4 positions of two such radical species to yield the final dimeric product.[2]

Theoretical studies have shown that the C-C bond formation between the calculated radical intermediates is a spontaneous process, with a significant negative free energy change (ΔG).[2][5] For instance, the ΔG for this step is reported to be -214 kJ/mol when using ZnCl₂ and -163 kJ/mol with Zn(OAc)₂.[2][5]

The position and electronic properties of substituents on the coumarin's benzene ring can significantly influence the stability of the radical intermediate and, consequently, the reaction yield and rate.[1][3] Substituents at the C-6 and C-8 positions generally do not significantly hinder radical formation, whereas a group at the C-7 position can either stabilize or destabilize the radical, depending on its electronic nature.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental and theoretical investigations into the homodimerization of this compound and its derivatives.

Table 1: Experimental Conditions and Yields for the Dimerization of Substituted 3-Acetylcoumarins.[1]

| Compound | Substituent | Method | Reaction Time (min) | Temperature (°C) | Yield (%) |

| 1a | H | A | 10 | 40 | 92 |

| 1a | H | B | 10-15 | 40 | 90 |

| 1b | 6-Cl | A | 15 | 40 | 89 |

| 1c | 6-OMe | A | 15 | 40 | 91 |

| 1d | 6-NO₂ | A | 10 | 40 | 95 |

| 1e | 7-OMe | A | 120 | 45 | 85 |

| 1f | 7-NO₂ | A | - | - | No Reaction |

| 1g | 7-NEt₂ | A | 120 | 45 | 45 |

| 1h | 7-Me | A | 120 | 45 | 82 |

| 1i | 8-OMe | A | 60 | 40 | 88 |

Method A: Zn, Chloroacetic Anhydride, THF/Et₂O, Ultrasound (20 kHz).[1] Method B: Zn, Zn(OAc)₂, THF/Et₂O, Ultrasound (37 kHz).[1]

Table 2: Theoretical Free Energy of C-C Bond Formation.[2]

| Metal Salt | ΔG (kJ/mol) |

| ZnCl₂ | -214 |

| Zn(OAc)₂ | -163 |

Table 3: NBO Charge Analysis at C-4 Atom.[1]

| Substituent | NBO Charge at C-4 (Initial Structure) | NBO Charge at C-4 (Radical Form) |

| H | -0.294 | -0.063 |

| 6-Cl | -0.295 | -0.066 |

| 6-OMe | -0.297 | -0.069 |

| 6-NO₂ | -0.286 | -0.051 |

| 7-OMe | -0.293 | -0.062 |

| 7-NO₂ | -0.288 | -0.055 |

| 7-NEt₂ | -0.295 | -0.065 |

| 7-Me | -0.295 | -0.064 |

| 8-OMe | -0.297 | -0.068 |

Experimental Protocols

Detailed methodologies for the two primary synthetic approaches are provided below.

Method A: Dimerization using Zinc and Chloroacetic Anhydride

This procedure is adapted from previously reported work.[1]

-

Preparation: To a solution of the respective this compound derivative (1.0 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and diethyl ether (Et₂O), add metallic zinc (5.6 eq).

-

Initiation: Place the reaction vessel in an ultrasound bath. Add chloroacetic anhydride (2.4 eq) to the mixture.

-

Reaction: Irradiate the mixture with ultrasound at a frequency of 20 kHz while maintaining the bath temperature at 40-45°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a 5% aqueous solution of hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the biscoumarin.

Method B: Dimerization using Zinc and Zinc Acetate

This method provides a less toxic alternative to Method A.[1]

-

Preparation: In a reaction vessel, combine the this compound (1.0 eq), metallic zinc (4.0 eq), and zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (3.0 eq) in anhydrous THF.

-

Initiation: Place the vessel in an ultrasound bath.

-

Reaction: Irradiate the suspension with ultrasound at a frequency of 37 kHz and 30% wave amplitude. Maintain the bath temperature at 40°C. Monitor the reaction's completion by TLC.

-

Work-up: After the starting material is fully consumed, add a 5% aqueous HCl solution to the mixture.

-

Extraction: Extract the product from the aqueous phase using CH₂Cl₂.

-

Purification: Combine the organic extracts, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The resulting solid can be further purified if necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

Caption: Proposed radical homodimerization pathway for this compound.

Caption: General experimental workflow for biscoumarin synthesis.

Caption: Effect of substituent position on radical stability.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Mechanism of Coumarin Homodimerization Using this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

An In-depth Technical Guide to the Anticancer and Antiproliferative Effects of 3-Acetylcoumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer and antiproliferative properties of 3-acetylcoumarin and its derivatives. Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The this compound scaffold, in particular, serves as a versatile starting material for the synthesis of novel heterocyclic compounds with potent biological activities, including significant antitumor effects.[3][4] This document consolidates quantitative data on their efficacy, details key experimental methodologies, and illustrates the underlying molecular mechanisms and signaling pathways.

Antiproliferative Activity: A Quantitative Analysis

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for various this compound derivatives, providing a basis for comparative analysis of their antiproliferative activities.

Table 1: Antiproliferative Activities of 3-(Coumarin-3-yl)-acrolein Derivatives [5]

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference Drug (5-FU) IC50 (μM) |

| 5a | A549 | 4.23 ± 0.15 | 21.41 ± 1.07 |

| KB | 5.16 ± 0.18 | 14.52 ± 0.51 | |

| Hela | 6.27 ± 0.21 | 25.16 ± 0.89 | |

| MCF-7 | 11.35 ± 0.33 | 17.23 ± 0.64 | |

| 5d | A549 | 0.70 ± 0.05 | 21.41 ± 1.07 |

| KB | 1.21 ± 0.09 | 14.52 ± 0.51 | |

| Hela | 2.53 ± 0.11 | 25.16 ± 0.89 | |

| MCF-7 | 4.23 ± 0.15 | 17.23 ± 0.64 | |

| 6e | A549 | 1.34 ± 0.12 | 21.41 ± 1.07 |

| KB | 0.39 ± 0.07 | 14.52 ± 0.51 | |

| Hela | 2.17 ± 0.13 | 25.16 ± 0.89 | |

| MCF-7 | 14.82 ± 0.28 | 17.23 ± 0.64 |

Data sourced from a study on coumarin acrolein hybrids, which demonstrated remarkable inhibitory activity against cancer cells with low cytotoxicity in normal cells.[5]

Table 2: Cytotoxicity of Substituted Coumarinyl Pyrazole Derivatives against A549 Lung Cancer Cells [6]

| Compound ID | IC50 (mmol) | Reference Drug (Doxorubicin) IC50 (mmol) |

| P-03 | 13.5 | 3.63 |

This study highlights a series of novel substituted coumarin pyrazole hybrids, with compound P-03 emerging as a potent antiproliferative agent.[6]

Table 3: Cytotoxicity of Various 3-Substituted Coumarin Hybrids

| Compound Class / ID | Cancer Cell Line(s) | IC50 Range (μM) | Notes |

| Coumarin-1,2,3-triazole (12c) | PC3, MGC803, HepG2 | 0.13 - 1.74 | Compound 12c was the most effective, inhibiting MGC803 cell growth and inducing G2/M arrest.[7] |

| 3-Benzylcoumarin salts (31a) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 2.04 - 4.51 | Caused G0/G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells.[7] |

| Coumarin-thiazole (50a) | MDA-MBA-231, A549, K562, HeLa | 0.16 - 0.31 | Showed more potent effects against three of the four cell lines compared to doxorubicin.[7] |

| Coumarin-artemisinin (1a) | HepG2, Hep3B, A2780, OVCAR-3 | 3.05 - 5.82 | Hybridization of coumarin with artemisinin is a useful strategy for designing effective anticancer drugs.[7] |

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[2] Several this compound derivatives have been identified as potent inhibitors of this pathway.[5][8] For instance, compound 6e was found to suppress cell proliferation, migration, and invasion and induce mitochondria-dependent apoptosis by inhibiting the PI3K/AKT signaling pathway in human oral epidermoid carcinoma (KB) cells.[5][9]

Caption: Inhibition of the PI3K/AKT pathway by a this compound derivative.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound derivatives have been shown to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways.[10] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.[11][12] Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.[13][14][15]

Caption: General workflow for apoptosis induction by this compound derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. This compound derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases.[10][14][16] This arrest prevents the cell from progressing to the next phase of division, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. The arrest is often mediated by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10][16] For example, a synthetic derivative, 4-flourophenylacetamide-acetyl coumarin (4-FPAC), was found to cause cell cycle arrest at the G0/G1 phase by modulating the expression of p21, CDK2, and CDK4 in A549 lung cancer cells.[10]

Caption: Cell cycle arrest induced by this compound derivatives at G0/G1 or G2/M.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the synthesis and biological evaluation of this compound compounds, as cited in the literature.

General Synthesis of this compound Derivatives

3-Acetylcoumarins are typically synthesized via the Knoevenagel condensation of substituted salicylaldehydes with ethyl acetoacetate in the presence of a basic catalyst like piperidine.[5][9] Further derivatization can be achieved through reactions like the Vilsmeier-Haack-Arnold reaction to produce 3-(coumarin-3-yl)-acrolein derivatives.[5]

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[17][18]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1x10^6 cells per well and incubated for 24-48 hours to allow for attachment.[18]

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the this compound derivative. A negative control (vehicle only) and a positive control (a known anticancer drug like doxorubicin) are included.[17][18]

-

Incubation: The plates are incubated for a specified period, typically 48 hours, at 37°C in a humidified 5% CO2 atmosphere.[18]

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[18]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[18]

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value is determined by plotting a dose-response curve.[17]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Cells are seeded and treated with the desired concentrations of the this compound compound for 24-48 hours.

-

Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed again with PBS and then incubated with a solution containing Propidium Iodide (PI), a fluorescent intercalating agent that stains DNA, and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram, from which the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases can be quantified. An accumulation of cells in a specific phase indicates cell cycle arrest.[14]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant anticancer and antiproliferative properties. Their multifaceted mechanism of action, which includes the induction of apoptosis via key signaling pathways like PI3K/AKT and the promotion of cell cycle arrest, makes them attractive candidates for further drug development.[5][7][10] The quantitative data clearly demonstrates potent activity, often at low micromolar concentrations, against a variety of cancer cell lines.[5][7]

Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. In vivo studies in animal models are essential to validate the preclinical findings and assess the systemic toxicity and therapeutic potential of these derivatives.[16] Furthermore, exploring the hybridization of the this compound scaffold with other known pharmacophores may lead to the development of novel agents with improved potency and reduced side effects.[3][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 8. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.sdiarticle3.com [file.sdiarticle3.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cellular effect of styrene substituted biscoumarin caused cellular apoptosis and cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrpr.com [ijrpr.com]

- 17. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]

- 18. researchgate.net [researchgate.net]

The Antimicrobial and Antifungal Potential of Substituted 3-Acetylcoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 3-acetylcoumarins are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and exploring their mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates the continuous exploration of new chemical scaffolds with novel modes of action. Coumarins, a well-known class of naturally occurring benzopyrones, and their synthetic derivatives have long been recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. Among these, substituted 3-acetylcoumarins have emerged as a particularly promising group of compounds with potent antimicrobial and antifungal activities.

The 3-acetyl group at the C3 position of the coumarin nucleus serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. These modifications have been shown to significantly influence the biological activity of the parent molecule, leading to the identification of compounds with enhanced potency and selectivity against various microbial strains. This guide will delve into the synthesis, antimicrobial and antifungal evaluation, and mechanistic understanding of substituted 3-acetylcoumarins.

Synthesis of Substituted 3-Acetylcoumarins

The synthesis of the 3-acetylcoumarin scaffold is most commonly achieved through the Knoevenagel condensation of a salicylaldehyde derivative with ethyl acetoacetate. The reaction is typically catalyzed by a base, such as piperidine.

-

General Synthetic Scheme:

A mixture of the appropriately substituted salicylaldehyde and ethyl acetoacetate is stirred in a suitable solvent, such as ethanol, in the presence of a catalytic amount of piperidine. The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization to form the this compound derivative. The product can then be isolated and purified using standard techniques like recrystallization.

Further derivatization of the this compound core can be achieved through various chemical reactions targeting the acetyl group or other positions on the coumarin ring, leading to the generation of a wide array of substituted analogs with potentially enhanced biological activities.

Antimicrobial and Antifungal Activity: Quantitative Data

The antimicrobial and antifungal efficacy of substituted 3-acetylcoumarins has been evaluated against a range of clinically relevant pathogens. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values, from various studies.

Table 1: Antibacterial Activity of Substituted this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| This compound | Erwinia amylovora | 1x10⁻² M | 11 | [1] |

| This compound | Ralstonia solanacearum | 2x10⁻³ M | 5 - 16.4 | [1] |

| 3ACDT | Staphylococcus aureus | 58.60 ± 4.23 | - | [2] |

| 3ACDT | Pseudomonas aeruginosa | 95.21 | - | [2] |

| Coumarin-pyrazole 11 (with CF₃) | Bacillus pumilis | 1.95 | - | [3] |

| Coumarin 14 (with S-CH₃) | Staphylococcus faecalis | 1.95 | - | [3] |

| Coumarin 14 (with S-CH₃) | Enterobacter cloacae | 3.91 | - | [3] |

| Pyrimidine derivative C3 | Gram-positive & Gram-negative bacteria | - | High activity | [4][5] |

Table 2: Antifungal Activity of Substituted this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| This compound | Alternaria solani | Fungicidal activity observed | [1] |

| This compound | Fusarium oxysporum | Fungicidal activity observed | [1] |

| 3ACDT | Candida albicans | Significant activity | [2] |

| Coumarin-pyrazole 11 (with CF₃) | Saccharomyces cerevisiae | 3.91 | [3] |

| Pyrimidine derivatives C1, C2, C3 | Candida albicans | Antifungal activity observed | [4][5] |

Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of substituted 3-acetylcoumarins relies on standardized and reproducible experimental methodologies. The following are detailed protocols for the key assays cited in the literature.

Agar Disk-Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the surface of the inoculated agar plate. A disk impregnated with the solvent alone serves as a negative control, and a disk with a standard antibiotic (e.g., streptomycin) serves as a positive control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared and diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate (except for the sterility control) is inoculated with the microbial suspension.

-

Controls:

-

Growth Control: Wells containing only the growth medium and the microbial suspension.

-

Sterility Control: Wells containing only the growth medium.

-

Positive Control: A standard antibiotic with a known MIC against the test organism.

-

-

Incubation: The microtiter plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Mechanisms of Action

The antimicrobial and antifungal effects of substituted 3-acetylcoumarins are believed to be multifactorial, involving various cellular targets and pathways.

Inhibition of Bacterial Quorum Sensing

One of the well-documented mechanisms of action for coumarin derivatives against certain bacteria, particularly Pseudomonas aeruginosa, is the inhibition of the quorum sensing (QS) system. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. By interfering with QS, these compounds can disrupt the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.

Caption: Inhibition of Bacterial Quorum Sensing by Substituted 3-Acetylcoumarins.

Disruption of Microbial Cell Membranes

Several studies suggest that coumarin derivatives can exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately cell death. The lipophilic nature of the coumarin scaffold likely facilitates its interaction with and insertion into the lipid bilayer of the cell membrane.

Other Potential Mechanisms

While less characterized for this compound derivatives specifically, other proposed mechanisms for the antimicrobial action of coumarins include:

-

Enzyme Inhibition: Coumarins may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

DNA Gyrase Inhibition: Some coumarin derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.

Further research is needed to fully elucidate the specific molecular targets and signaling pathways affected by substituted 3-acetylcoumarins in various microbial species.

Experimental and Logical Workflows

The discovery and development pipeline for novel antimicrobial agents based on the this compound scaffold typically follows a structured workflow.

Caption: General Workflow for the Development of this compound-Based Antimicrobials.

Conclusion and Future Directions

Substituted 3-acetylcoumarins represent a versatile and promising class of compounds in the quest for new antimicrobial and antifungal agents. Their synthetic accessibility, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of this compound derivatives to identify compounds with improved potency, broader spectrum of activity, and reduced toxicity.

-

Elucidation of Mechanisms of Action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways in a wider range of microbial pathogens.

-

In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in animal models of infection.

-

Combination Therapy: Investigating the potential of substituted 3-acetylcoumarins to act as adjuvants in combination with existing antibiotics to overcome resistance.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted 3-acetylcoumarins and contribute to the development of the next generation of antimicrobial drugs.

References

- 1. Anti-quorum sensing and antibiofilm activity of coumarin derivatives against Pseudomonas aeruginosa PAO1: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Acetylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of 3-acetylcoumarin (3-AC), a significant intermediate in pharmaceutical synthesis. 3-AC is recognized for its role in the development of anticoagulant and antimicrobial agents.[1] A thorough understanding of its properties is crucial for optimizing its use in drug formulation and development processes.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₁H₈O₃, is a derivative of coumarin where the hydrogen at position 3 is substituted by an acetyl group.[2] This substitution significantly influences its chemical and physical behavior. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-acetyl-2H-chromen-2-one | [2] |

| Molecular Formula | C₁₁H₈O₃ | [3][4][5][6] |

| Molecular Weight | 188.18 g/mol | [2][3][4][5] |

| Melting Point | 119-122 °C[3][4][5][7] | 121.0 to 125.0 °C[8] |

| logP (Octanol/Water Partition Coefficient) | 1.8[2] | 1.726 (est.)[9] |

| Appearance | White to light yellow to green powder/crystals[8] | Faint yellow to yellow powder or crystals[4] |

Solubility of this compound in Organic Solvents

The solubility of a compound is a critical factor in its bioavailability and formulation. Recent studies have investigated the solubility of this compound in binary solvent systems, providing valuable insights into its behavior in mixed solvent environments.

Experimental Protocol: Gravimetric Analysis

The solubility of this compound in binary solvent mixtures of 1,4-dioxane with methanol, ethanol, and 1-propanol has been determined using the gravimetric analysis method over a temperature range of 288.15–328.15 K.[1][10] This standard technique involves the following key steps:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent mixture in a sealed container.

-

Equilibration: The mixture is continuously agitated in a constant temperature bath for a prolonged period to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand, permitting the undissolved solute to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Solubility Calculation: The mole fraction solubility is then calculated from the mass of the dissolved solute and the initial volume and density of the solvent mixture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 96% | 3949-36-8 | www.ottokemi.com [ottokemi.com]

- 5. 3-アセチルクマリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. 3-乙酰基香豆素 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 3949-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3-acetyl coumarin, 3949-36-8 [thegoodscentscompany.com]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical DFT Studies on the Electronic Structure of 3-Acetylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 3-acetylcoumarin, a versatile scaffold in medicinal chemistry, through the lens of Density Functional Theory (DFT). The document summarizes key quantitative data from recent theoretical studies, outlines the computational methodologies employed, and visualizes the logical workflows and reaction mechanisms pertinent to this molecule.

Electronic and Structural Properties of this compound

DFT calculations have been instrumental in elucidating the electronic and geometric parameters of this compound. These studies provide a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. Key parameters such as Frontier Molecular Orbital (FMO) energies and geometric conformations are critical for predicting chemical behavior.

1.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding charge transfer within the molecule. The energy gap between these orbitals (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and charge transfer potential.[1][2]

Table 1: FMO Properties of this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | B3LYP/6-31G(d,p) |

| 3-(Bromoacetyl)coumarin (cis) | -7.21 | -2.63 | 4.58 | B3LYP/6-311G(d,p) |

| 3-(Bromoacetyl)coumarin (trans) | -7.13 | -2.71 | 4.42 | B3LYP/6-311G(d,p) |

Note: Data for the parent this compound was not explicitly found in the provided search results, but related derivatives are included for comparison. The lowering of the HOMO-LUMO energy gap is indicative of charge transfer interactions within the molecule.[1]

1.2. Molecular Geometry and Conformation

DFT is used to determine the equilibrium geometrical structure of molecules.[3] For this compound and its derivatives, a key structural feature is the rotational conformation of the acetyl group relative to the coumarin ring. Studies on derivatives like 3-acetyl-6-bromocoumarin and 3-acetyl-6-methylcoumarin show that the rotation of the acetyl group can result in multiple conformers (cis and trans), with one trans conformer typically being the most stable.[4] The geometric parameters calculated using the B3LYP/6-31G(d,p) level of theory have been shown to be in good agreement with experimental data.[3][5]

Table 2: Selected Calculated Bond Lengths and Angles for 3-(Bromoacetyl)coumarin (trans)

| Parameter | Bond/Atoms | Calculated Value | Computational Method |

|---|---|---|---|

| Bond Length | C=O (Pyrone) | 1.21 Å | B3LYP/6-311G(d,p) |

| Bond Length | C=O (Acetyl) | 1.22 Å | B3LYP/6-311G(d,p) |

| Bond Angle | O=C-C (Pyrone) | 126.1° | B3LYP/6-311G(d,p) |

| Bond Angle | O=C-C (Acetyl) | 120.4° | B3LYP/6-311G(d,p) |

Data extracted from studies on the closely related 3-(bromoacetyl)coumarin as a proxy for this compound's structural parameters.[1]

Computational Protocols

The theoretical investigation of this compound's electronic structure relies on a standardized computational workflow. These protocols ensure the reproducibility and accuracy of the calculated properties.

2.1. Software and Methods The majority of DFT studies on coumarin derivatives are performed using the Gaussian suite of programs, such as Gaussian 09. The most commonly employed method is DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][5]

2.2. Basis Sets The Pople-style basis set 6-31G(d,p) is frequently used for geometry optimization and frequency calculations of this compound, demonstrating good agreement with experimental results.[3][5] For more precise electronic property calculations, larger basis sets like 6-311G(d,p) or 6-311++G(d,p) may be utilized.[1][6]

2.3. Computational Steps

-

Geometry Optimization: The initial step involves optimizing the molecular structure to find the lowest energy conformation. This is crucial as properties are calculated from this equilibrium structure.[3]

-

Frequency Analysis: Harmonic vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to aid in the assignment of vibrational spectra (IR and Raman).[3]

-

Electronic Property Calculation: Once the optimized structure is confirmed, single-point energy calculations are performed to determine electronic properties. This includes the analysis of frontier molecular orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[1][7]

-

Solvent Effects: To model realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent, such as tetrahydrofuran (THF), in the calculations.[8]

Visualizing Computational Workflows and Reaction Mechanisms

Graphviz diagrams are used to illustrate the logical flow of the computational studies and key reaction mechanisms involving this compound.

Caption: General workflow for DFT analysis of this compound.

Several studies have investigated the homodimerization of this compound, particularly under sonication with zinc and metallic salts.[8] DFT calculations suggest that this process favors a radical mechanism over an ionic one.[8] The formation of a radical intermediate at the C-4 position is a key step, which then leads to the C-C bond formation between two monomers.[7]

Caption: Proposed radical mechanism for this compound homodimerization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational assignments and electronic structure calculations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational assignments and electronic structure calculations for this compound. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]

- 7. mdpi.com [mdpi.com]

- 8. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Versatility of 3-Acyl(aroyl)coumarins: A Hub for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of an acyl or aroyl group at the 3-position significantly enhances the chemical reactivity of the coumarin nucleus, transforming it into a versatile synthon for the construction of a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the chemical reactivity of 3-acyl(aroyl)coumarins, detailing key synthetic methodologies, reaction mechanisms, and their applications in the development of novel therapeutic agents.

Synthesis of 3-Acyl(aroyl)coumarins

The primary methods for the synthesis of the 3-acyl(aroyl)coumarin scaffold include the Knoevenagel condensation, Pechmann condensation, and other notable reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 3-acetylcoumarins. This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as ethyl acetoacetate, in the presence of a weak base.

Experimental Protocol: Synthesis of 3-Acetylcoumarin [1]

-

Reactants: Salicylaldehyde (50.0 mmol, 6.11 g) and ethyl acetoacetate (50.1 mmol, 6.52 g).

-

Catalyst: Piperidine or morpholine (catalytic amount).

-

Solvent: Ethanol.

-

Procedure: To a solution of salicylaldehyde and ethyl acetoacetate in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Yield: This reaction typically affords this compound in high yields, with reports of up to 96%.[1]

The reaction proceeds through an initial Knoevenagel condensation to form a substituted alkene, followed by an intramolecular transesterification to yield the coumarin ring.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Acetylcoumarin Derivatives for Improved Yields

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of 3-acetylcoumarin derivatives. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry. The protocols outlined herein are designed to be easily implemented in a laboratory setting, enabling researchers to efficiently synthesize a variety of this compound derivatives for applications in medicinal chemistry and materials science.

Introduction

Coumarins are a prominent class of benzopyrone scaffolds found in numerous natural products and synthetic compounds.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities, have made them privileged structures in drug discovery.[2][3] In particular, this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[4][5]

Traditional methods for synthesizing coumarins, such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions, often require prolonged reaction times, harsh conditions, and the use of hazardous catalysts, leading to moderate yields and challenging purification processes.[2][3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically due to efficient and uniform heating of the reaction mixture.[6][7] This often leads to higher yields, cleaner reactions, and the ability to perform syntheses under solvent-free conditions.[2]

This document details the microwave-assisted synthesis of this compound and its derivatives, providing comparative data that highlights the improvements in yield and reaction time compared to conventional methods.

Data Presentation: Comparative Yields

The following table summarizes the quantitative data from various studies, comparing the yields of this compound and its derivatives synthesized via microwave-assisted and conventional heating methods.

| Product | Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | Microwave-Assisted | Piperidine | Ethanol | 1 min | 92.6 | [8] |

| This compound | Conventional | Piperidine | Ethanol | 15 min | 91.5 | [9] |

| This compound | Microwave-Assisted | Piperidine | Solvent-free | 60 s | 43.65 | [10] |

| This compound | Microwave-Assisted | Diethylamine | Solvent-free | 60 s | - | [11] |

| 7-Hydroxy-4-methylcoumarin | Microwave-Assisted | Amberlyst-15 | Solvent-free | 20 min | 97 | [6] |

| 7-Hydroxy-4-methylcoumarin | Conventional | Amberlyst-15 | Solvent-free | 20 min | <18 | [6] |

| 4-Methylcoumarin Derivatives | Microwave-Assisted | p-TsOH | Solvent-free | 180 s | 60.10 | [7] |

| Coumarin Derivatives | Microwave-Assisted | Fly Ash | Solvent-free | - | 98 | [2] |

| Coumarin Derivatives | Microwave-Assisted | Cr(NO₃)₃·9H₂O | Solvent-free | - | Excellent | [3] |

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation for the Synthesis of this compound

This protocol is based on the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.

Materials:

-

Salicylaldehyde

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine salicylaldehyde (e.g., 81.89 mmol) and ethyl acetoacetate (e.g., 90.13 mmol).[8]

-

Add a catalytic amount of piperidine (e.g., 1.64 mmol).[8]

-

Swirl the mixture thoroughly to ensure homogeneity.

-

Place the vessel in the microwave reactor and irradiate at 400 W for 1 minute.[8]

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate. Filter the solid, dry it, and recrystallize from methanol to obtain pure this compound.[8]

Protocol 2: Microwave-Assisted Pechmann Condensation for the Synthesis of Coumarin Derivatives

This protocol describes a general procedure for the Pechmann condensation of phenols with β-ketoesters.

Materials:

-

Substituted phenol (e.g., resorcinol)

-

Ethyl acetoacetate

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, mix the substituted phenol (1 mmol) and ethyl acetoacetate (1 mmol).[1]

-

Add the catalyst (e.g., 20 mol% fly ash or a catalytic amount of FeF₃).[1][2]

-

The reaction can be performed under solvent-free conditions.

-

Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 300 W) for a designated time (e.g., 5-20 minutes).[2][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Add water and stir for a few minutes.[2]

-

Collect the precipitated product by filtration and recrystallize from a suitable solvent like methanol to afford the pure coumarin derivative.[2]

Visualizations

Caption: Knoevenagel condensation workflow for this compound synthesis.

Caption: Pechmann condensation workflow for coumarin derivative synthesis.

Conclusion

The use of microwave-assisted synthesis for the preparation of this compound and its derivatives represents a significant advancement over classical synthetic methodologies. The protocols provided herein demonstrate the ability to achieve higher yields in substantially shorter reaction times. This efficiency, coupled with the potential for solvent-free reactions, positions microwave synthesis as an environmentally friendly and economically viable approach for the production of these valuable compounds. Researchers in drug development and materials science can leverage these methods to rapidly generate libraries of coumarin derivatives for further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 5. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols: 3-Acetylcoumarin as a Fluorescent Probe for Biological Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a myriad of physiological and pathological processes. Their quantification is therefore of significant interest in biomedical research and drug development. 3-Acetylcoumarin and its derivatives have emerged as a versatile class of fluorescent probes for the detection and quantification of these important biomolecules. This document provides detailed application notes and protocols for the use of this compound-based probes in the study of biological thiols.

The core structure of these probes features a coumarin fluorophore coupled with an α,β-unsaturated ketone. The detection mechanism primarily relies on a Michael addition reaction between the thiol group and the electrophilic double bond of the probe. This reaction disrupts the internal charge transfer (ICT) within the probe molecule, leading to a significant change in its fluorescence properties, often a "turn-on" response, providing a direct and sensitive method for thiol detection.

Reaction Mechanism

The general mechanism for the detection of biological thiols using this compound-based probes involves the nucleophilic addition of the thiol to the α,β-unsaturated ketone moiety. This reaction leads to the formation of a non-fluorescent or weakly fluorescent probe-thiol adduct, which upon rearrangement or cyclization, can yield a highly fluorescent product.

Caption: Reaction mechanism of a this compound probe with a biological thiol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of selected this compound-based fluorescent probes for thiol detection.

| Probe Name/Structure | Target Thiol(s) | Excitation (nm) | Emission (nm) | Detection Limit (μM) | Fluorescence Enhancement (-fold) | Reference |

| Probe 1 | Cys, Hcy, GSH | ~405 | ~460 | 0.22 (for Cys) | 246 | [1] |

| SWJT-14 | Cys, Hcy, GSH | 380 (Cys), 460 (Hcy), 490 (GSH) | 470 (Cys), 550 (Hcy), 584 (GSH) | 0.02 (Cys), 0.42 (Hcy), 0.92 (GSH) | - | [2] |

| DEMCA-NBSC | Cys, Hcy, GSH | - | - | 0.236 (Cys), 0.365 (Hcy), 0.223 (GSH) | - | [3] |

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromoacetyl)coumarin (A Key Intermediate)

3-(Bromoacetyl)coumarin is a common and versatile precursor for the synthesis of various this compound-based thiol probes.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit [frontiersin.org]

The Versatility of 3-Acetylcoumarin in the Synthesis of Novel Heterocyclic Scaffolds: Applications and Protocols

For Immediate Release

[City, State] – [Date] – 3-Acetylcoumarin, a readily accessible derivative of the naturally occurring coumarin scaffold, has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique chemical architecture, featuring multiple reactive sites, allows for its versatile application in the construction of a diverse array of heterocyclic compounds. These synthesized heterocycles are of significant interest to researchers in drug discovery and materials science due to their wide-ranging biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound's Reactivity

This compound's synthetic utility stems from the reactivity of its α,β-unsaturated ketone system, the active methylene group of the acetyl moiety, and the electrophilic nature of the coumarin ring. These features enable its participation in a variety of chemical transformations, including Michael additions, condensation reactions, and multicomponent reactions, leading to the formation of fused and substituted heterocyclic systems.

Application in Heterocyclic Synthesis

The application of this compound as a synthon spans the synthesis of numerous heterocyclic rings, including but not limited to:

-

Pyran Derivatives: Fused pyran rings can be efficiently synthesized through multicomponent reactions involving this compound, an aromatic aldehyde, and a source of active methylene, such as malononitrile.

-

Pyridine Derivatives: Substituted pyridines are accessible via condensation reactions of coumarinyl chalcones (derived from this compound) with reagents like malononitrile in the presence of ammonium acetate.

-

Thiazole Derivatives: The synthesis of thiazoles often proceeds through an intermediate, 3-bromoacetylcoumarin, which is readily prepared from this compound. This intermediate undergoes Hantzsch thiazole synthesis with thioamides or thioureas.[1][2]

-

Pyrazole Derivatives: Pyrazole moieties can be constructed by the reaction of coumarinyl hydrazones, derived from this compound and hydrazine derivatives, through cyclization reactions.[3]

The following sections provide detailed experimental protocols for the synthesis of these key heterocyclic derivatives, along with quantitative data to facilitate reproducibility and comparison.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromoacetyl)-2H-chromen-2-one (3-Bromoacetylcoumarin)

This protocol details the bromination of this compound, a key step to create a versatile intermediate for further heterocyclic synthesis.[2]

Materials:

-

This compound

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Glacial Acetic Acid

Procedure:

-

Dissolve this compound (15.9 mmol) in a mixture of chloroform (40 mL) and glacial acetic acid (10 mL).

-

Carefully add bromine (15.9 mmol) dropwise to the solution at room temperature with constant stirring.

-

After the addition is complete, heat the mixture to between 40-60 °C to facilitate the evolution of hydrogen bromide gas.

-

Continue the reaction for 3 hours, during which a precipitate will form.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with ethanol and recrystallize from acetic acid to yield pure 3-(2-bromoacetyl)-2H-chromen-2-one.

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |

| This compound | 3-Bromoacetylcoumarin | Br₂, CHCl₃, Acetic Acid | 3 h | Not specified | [2] |

Protocol 2: Synthesis of 2-Amino-4-(coumarin-3-yl)thiazole Derivatives

This protocol describes the Hantzsch synthesis of a thiazole ring fused to a coumarin moiety, starting from 3-bromoacetylcoumarin.[2]

Materials:

-

3-Bromoacetylcoumarin

-

Thiourea

-

Ethanol

Procedure:

-

A mixture of 3-bromoacetylcoumarin (1 mmol) and thiourea (2 mmol) in ethanol (20 mL) is refluxed for 2-3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4-(coumarin-3-yl)thiazole.

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |

| 3-Bromoacetylcoumarin | 2-Amino-4-(coumarin-3-yl)thiazole | Thiourea, Ethanol | 2-3 h | 73-91% | [2] |

Protocol 3: Multicomponent Synthesis of 4H-Pyran Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of coumarin-substituted 4H-pyran derivatives.[4]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Ethanol

-

Triethylamine (catalyst)

Procedure:

-

To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol).

-

Add a catalytic amount of triethylamine (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for the specified time (see table below).

-

The solid product that precipitates is collected by filtration.

-

The crude product is washed with ethanol and recrystallized from an appropriate solvent to give the pure 4H-pyran derivative.

Quantitative Data:

| Aromatic Aldehyde | Product | Reaction Time | Yield | Reference |

| Benzaldehyde | 2-Amino-4-phenyl-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile | 2 h | 85% | [4] |

| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile | 3 h | 88% | [4] |

| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile | 2.5 h | 90% | [4] |

Protocol 4: Synthesis of Pyridine-3-carbonitrile Derivatives

This protocol describes the synthesis of pyridine-3-carbonitrile derivatives from coumarinyl chalcones.

Materials:

-

Coumarinyl chalcone (synthesized from this compound and an aromatic aldehyde)

-

Malononitrile

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of the coumarinyl chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and the precipitated solid is filtered.

-

The product is washed with water and then with cold ethanol.

-

Recrystallization from a suitable solvent (e.g., glacial acetic acid or ethanol) yields the pure pyridine-3-carbonitrile derivative.

Quantitative Data:

| Starting Chalcone | Product | Reaction Time | Yield | Reference |

| (E)-3-(3-phenylacryloyl)-2H-chromen-2-one | 2-Amino-6-(2-oxo-2H-chromen-3-yl)-4-phenylpyridine-3-carbonitrile | 6 h | 75% | |

| (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one | 2-Amino-4-(4-chlorophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile | 7 h | 78% |

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound into various heterocyclic systems.

Caption: Synthesis of 3-Bromoacetylcoumarin.

Caption: Hantzsch Thiazole Synthesis.

Caption: Multicomponent Pyran Synthesis.

Caption: Pyridine Synthesis Workflow.

Conclusion